molecular formula C15H31BrMg B1588620 Pentadecylmagnesium Bromide CAS No. 78887-70-4

Pentadecylmagnesium Bromide

Cat. No.: B1588620
CAS No.: 78887-70-4
M. Wt: 315.62 g/mol
InChI Key: FAXYNDJJWMSBJG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadecylmagnesium Bromide is an organometallic compound with the molecular formula C15H31BrMg . It is a type of Grignard reagent, which is widely used in organic synthesis. Grignard reagents are known for their ability to form carbon-carbon bonds, making them invaluable in the field of synthetic chemistry.

Preparation Methods

Pentadecylmagnesium Bromide is typically prepared through the reaction of 1-bromopentadecane with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the reagent from reacting with moisture or oxygen. The general reaction is as follows:

C15H31Br+MgC15H31MgBr\text{C15H31Br} + \text{Mg} \rightarrow \text{C15H31MgBr} C15H31Br+Mg→C15H31MgBr

Industrial production methods involve similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Pentadecylmagnesium Bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: It participates in coupling reactions with aryl halides to form biaryl compounds.

Common reagents and conditions used in these reactions include anhydrous solvents like diethyl ether or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere. Major products formed from these reactions include alcohols, alkanes, and biaryl compounds.

Scientific Research Applications

Pentadecylmagnesium Bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentadecylmagnesium Bromide involves the formation of a carbon-magnesium bond, which is highly reactive. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

Pentadecylmagnesium Bromide can be compared with other Grignard reagents such as:

  • Methylmagnesium bromide (CH3MgBr)
  • Phenylmagnesium bromide (C6H5MgBr)
  • Octylmagnesium bromide (C8H17MgBr)

What sets this compound apart is its long alkyl chain, which can impart unique properties to the molecules it reacts with, such as increased hydrophobicity or altered physical properties.

Properties

IUPAC Name

magnesium;pentadecane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31.BrH.Mg/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;;/h1,3-15H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXYNDJJWMSBJG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405122
Record name Pentadecylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78887-70-4
Record name Pentadecylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentadecylmagnesium Bromide
Reactant of Route 2
Reactant of Route 2
Pentadecylmagnesium Bromide
Reactant of Route 3
Pentadecylmagnesium Bromide
Reactant of Route 4
Pentadecylmagnesium Bromide
Reactant of Route 5
Pentadecylmagnesium Bromide
Reactant of Route 6
Pentadecylmagnesium Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.